molecular formula C17H14O B14736782 1-(Phenanthren-9-yl)propan-1-one CAS No. 6327-86-2

1-(Phenanthren-9-yl)propan-1-one

Cat. No.: B14736782
CAS No.: 6327-86-2
M. Wt: 234.29 g/mol
InChI Key: SWZSRWSAYAXIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenanthren-9-yl)propan-1-one is an organic compound belonging to the class of phenanthrenes It is characterized by a phenanthrene moiety attached to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenanthren-9-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenanthrene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenanthren-9-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenanthrene-9-carboxylic acid.

    Reduction: 1-(Phenanthren-9-yl)propan-1-ol.

    Substitution: Brominated derivatives of phenanthrene.

Scientific Research Applications

1-(Phenanthren-9-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Phenanthren-9-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

1-(Phenanthren-9-yl)propan-1-one can be compared with other phenanthrene derivatives:

    1-(Phenanthren-9-yl)butan-1-one: Similar structure but with an additional carbon in the side chain.

    1-(Phenanthren-9-yl)pentan-1-one: Longer side chain, potentially altering its chemical and biological properties.

    Phenanthrene-9-carboxylic acid: Oxidized form with different reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

6327-86-2

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1-phenanthren-9-ylpropan-1-one

InChI

InChI=1S/C17H14O/c1-2-17(18)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3

InChI Key

SWZSRWSAYAXIBW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.